

# Application Note: Quantification of Long-Chain Fluorinated Surfactants using LC-MS/MS

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Compound of Interest		
Compound Name:	Einecs 304-904-9	
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Audience: Researchers, scientists, and drug development professionals.

#### Introduction

Per- and polyfluoroalkyl substances (PFAS) are a group of synthetic chemicals characterized by a fluorinated carbon chain.[1] Long-chain fluorinated surfactants, a prominent subgroup of PFAS, are of significant environmental and health concern due to their persistence, bioaccumulative potential, and toxicological effects.[1][2][3] Regulatory bodies globally are increasingly monitoring the levels of these "forever chemicals" in various matrices, including water, soil, and biological samples.[1][2][4] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the sensitive and specific quantification of these compounds.[2][3] This application note provides a detailed protocol for the quantification of long-chain fluorinated surfactants using LC-MS/MS, including sample preparation, chromatographic separation, and mass spectrometric detection.

## **Experimental Protocols**

#### 1. Sample Preparation

The choice of sample preparation method is critical for accurate quantification and depends on the sample matrix. Common approaches include solid-phase extraction (SPE) for complex matrices and direct injection for cleaner samples.[1][5][6]

a. Solid-Phase Extraction (SPE) for Water Samples

## Methodological & Application





This protocol is adapted from established methods for the extraction of PFAS from water.[7][8] [9]

#### Materials:

- Weak Anion Exchange (WAX) or Hydrophilic-Lipophilic Balanced (HLB) SPE cartridges.[7]
  [10]
- Methanol (MeOH)
- Ammonium hydroxide (NH<sub>4</sub>OH)
- Formic acid
- Milli-Q water or equivalent PFAS-free water
- Polypropylene tubes[3]

#### Procedure:

- Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol containing 0.3% NH<sub>4</sub>OH, followed by 5 mL of methanol, and finally 5 mL of Milli-Q water.
   [7]
- Sample Loading: Load the water sample (typically 250-500 mL) onto the conditioned cartridge at a flow rate of approximately 1 drop per second.
- Washing: Wash the cartridge with 5 mL of 0.1% formic acid in a 50:50 (v/v) mixture of water and methanol to remove interferences.
- Drying: Dry the cartridge under vacuum for approximately 2 minutes.[7]
- Elution: Elute the target analytes with two aliquots of 4 mL of methanol containing 0.3%
  NH<sub>4</sub>OH into a polypropylene tube.[7]
- Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable volume (e.g., 500 μL) of the initial mobile phase.



#### b. Direct Injection for Water Samples

For less complex matrices like drinking water, a direct injection method can be employed.[5][11] [12]

#### Procedure:

- Collect the water sample in a polypropylene vial.
- Add an internal standard solution.
- If necessary, mix the sample with an organic solvent like methanol. For instance, mix 250  $\mu$ L of the water sample with 250  $\mu$ L of a 40:60 water:methanol solution.[5]
- Vortex the sample and inject it directly into the LC-MS/MS system.

#### 2. Liquid Chromatography

- LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is required. To minimize background contamination from the instrument, it is crucial to use a PFAS-free LC system or install a delay column between the pump and the injector.[5][7][11]
- Analytical Column: A C18 reversed-phase column is commonly used for the separation of PFAS.[1]
  - Example: Ascentis® Express PFAS HPLC column (10 cm x 2.1 mm, 2.7 μm)
- Mobile Phases:
  - o Mobile Phase A: 10 mM Ammonium acetate in water.
  - Mobile Phase B: Methanol.
- Gradient Elution: A typical gradient starts with a high percentage of aqueous mobile phase and ramps up the organic mobile phase to elute the more hydrophobic long-chain PFAS.
  - Example Gradient:



Time (min)	% Mobile Phase B
0.0	33.0
18.0	98.0

| 18.1 | 100.0 |

• Flow Rate: 0.3 - 0.4 mL/min

• Injection Volume: 5 - 20 μL[1]

• Column Temperature: 35 - 40 °C

3. Mass Spectrometry

- Mass Spectrometer: A triple quadrupole mass spectrometer is used for its high sensitivity and selectivity.[2][4]
- Ionization Source: Electrospray ionization (ESI) in negative ion mode is employed.[7]
- Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. At least two MRM transitions (a quantifier and a qualifier) should be monitored for each analyte to ensure accurate identification.[2][13]
- Typical MS Parameters:

Curtain Gas: 30 psi

Collision Gas: Medium

IonSpray Voltage: -4500 V

Temperature: 500 °C

Ion Source Gas 1: 40 psi

o Ion Source Gas 2: 90 psi



# **Data Presentation**

The following tables summarize typical quantitative data for the LC-MS/MS analysis of long-chain fluorinated surfactants.

Table 1: Example MRM Transitions for Selected Long-Chain PFAS

Analyte	Precursor Ion (m/z)	Product Ion (m/z) - Quantifier	Product Ion (m/z) - Qualifier
Perfluorooctanoic acid (PFOA)	413.0	369.0	169.0
Perfluorooctane sulfonate (PFOS)	499.0	80.0	99.0
Perfluorononanoic acid (PFNA)	463.0	419.0	219.0
Perfluorodecanoic acid (PFDA)	513.0	469.0	219.0
Perfluoroundecanoic acid (PFUnDA)	563.0	519.0	219.0
Perfluorododecanoic acid (PFDoDA)	613.0	569.0	219.0

Table 2: Typical Calibration and Limit of Quantification (LOQ) Data

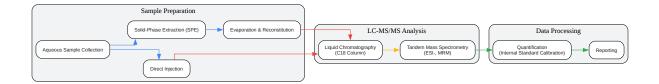


Analyte	Calibration Range (ng/L)	Linearity (r²)	Limit of Quantification (LOQ) (ng/L)
PFOA	5 - 400	> 0.99	0.5 - 2.0
PFOS	5 - 400	> 0.99	0.5 - 3.0
PFNA	5 - 400	> 0.99	0.5 - 2.0
PFDA	5 - 400	> 0.99	0.5 - 2.0
PFUnDA	5 - 400	> 0.99	0.5 - 2.0
PFDoDA	5 - 400	> 0.99	0.5 - 2.0

Note: Calibration ranges and LOQs are instrument and method dependent and may vary.

# **Experimental Workflow Visualization**

The following diagram illustrates the overall workflow for the quantification of long-chain fluorinated surfactants by LC-MS/MS.



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Caption: LC-MS/MS workflow for long-chain fluorinated surfactant analysis.

## Conclusion



This application note provides a comprehensive and detailed protocol for the quantification of long-chain fluorinated surfactants using LC-MS/MS. The described methods, including sample preparation, chromatography, and mass spectrometry, are robust and sensitive, enabling the accurate measurement of these persistent organic pollutants in various environmental matrices. Adherence to best practices, such as the use of polypropylene labware and a PFAS-free LC system, is essential to minimize background contamination and ensure reliable results.

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